1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyloxy-3-benzylamino-propan-2-ol is an organic compound with the molecular formula C13H19NO2. It is characterized by the presence of an allyloxy group, a benzylamino group, and a hydroxyl group on a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyloxy-3-benzylamino-propan-2-ol typically involves the reaction of allyl alcohol with benzylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Allylation: Allyl alcohol is reacted with a base to form an allyl oxide intermediate.
Amination: The allyl oxide intermediate is then reacted with benzylamine to form the desired product.
Industrial Production Methods: Industrial production of 1-Allyloxy-3-benzylamino-propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyloxy-3-benzylamino-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The allyloxy and benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted allyloxy or benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Allyloxy-3-benzylamino-propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Allyloxy-3-benzylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
1-Allyloxy-3-benzylamino-propan-2-ol can be compared with other similar compounds, such as:
1-Allyloxy-2-propanol: Lacks the benzylamino group, resulting in different chemical properties and reactivity.
3-Benzylamino-1-propanol: Lacks the allyloxy group, leading to variations in its applications and biological activity.
1,3-Bis(allyloxy)-2-propanol: Contains two allyloxy groups, which may enhance its reactivity in certain chemical reactions.
The uniqueness of 1-Allyloxy-3-benzylamino-propan-2-ol lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20734-44-5 |
---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
1-(benzylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C13H19NO2/c1-2-8-16-11-13(15)10-14-9-12-6-4-3-5-7-12/h2-7,13-15H,1,8-11H2 |
InChI-Schlüssel |
ZDKGSCYCZQJQKA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(CNCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.